2-[(3-Methylphenyl)sulfonyl]acetic acid ethyl ester 2-[(3-Methylphenyl)sulfonyl]acetic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 50397-63-2
VCID: VC16485261
InChI: InChI=1S/C11H14O4S/c1-3-15-11(12)8-16(13,14)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3
SMILES:
Molecular Formula: C11H14O4S
Molecular Weight: 242.29 g/mol

2-[(3-Methylphenyl)sulfonyl]acetic acid ethyl ester

CAS No.: 50397-63-2

Cat. No.: VC16485261

Molecular Formula: C11H14O4S

Molecular Weight: 242.29 g/mol

* For research use only. Not for human or veterinary use.

2-[(3-Methylphenyl)sulfonyl]acetic acid ethyl ester - 50397-63-2

Specification

CAS No. 50397-63-2
Molecular Formula C11H14O4S
Molecular Weight 242.29 g/mol
IUPAC Name ethyl 2-(3-methylphenyl)sulfonylacetate
Standard InChI InChI=1S/C11H14O4S/c1-3-15-11(12)8-16(13,14)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3
Standard InChI Key DKBHHMLGBAWFQI-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CS(=O)(=O)C1=CC=CC(=C1)C

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Descriptors

The systematic IUPAC name for this compound is ethyl 2-(3-methylphenyl)sulfonylacetate, with alternative designations including 2-[(3-Methylphenyl)sulfonyl]acetic acid ethyl ester and ethyl 2-(3-methylbenzenesulfonyl)acetate . Its CAS registry number (50397-63-2) uniquely identifies it in chemical databases. The molecular formula C11H14O4S\text{C}_{11}\text{H}_{14}\text{O}_{4}\text{S} corresponds to a monoisotopic mass of 242.29 g/mol, as confirmed by high-resolution mass spectrometry .

The compound’s structure features a sulfonyl group (-SO2\text{-SO}_2-) bridging a 3-methylphenyl ring and an acetic acid ethyl ester moiety. This configuration is critical for its reactivity and intermolecular interactions. The SMILES notation CCOC(=O)CS(=O)(=O)C1=CC(=CC=C1)C\text{CCOC(=O)CS(=O)(=O)C1=CC(=CC=C1)C} and InChIKey VDXYJUBMHZEPOQ-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry .

Crystallographic and Conformational Analysis

While X-ray crystallographic data for this specific compound remain unreported, analogous sulfonyl esters exhibit planar sulfonyl groups with dihedral angles of approximately 120° between the sulfur atom and adjacent oxygen atoms . Computational models predict that the ethyl ester group adopts a staggered conformation, minimizing steric hindrance between the ester oxygen and sulfonyl group .

Table 1: Key Structural Identifiers

PropertyValue
CAS Registry Number50397-63-2
Molecular FormulaC11H14O4S\text{C}_{11}\text{H}_{14}\text{O}_{4}\text{S}
Molecular Weight242.29 g/mol
SMILESCCOC(=O)CS(=O)(=O)C1=CC(=CC=C1)C
InChIKeyVDXYJUBMHZEPOQ-UHFFFAOYSA-N

Synthesis and Manufacturing Processes

Conventional Synthesis Route

The primary synthesis pathway involves a nucleophilic acyl substitution reaction between 3-methylbenzenesulfonyl chloride and ethyl acetoxyacetate in anhydrous dichloromethane. The reaction proceeds under mild basic conditions (pH 7–8) at 0–5°C to suppress side reactions such as sulfonate hydrolysis. Triethylamine is typically employed as a proton scavenger, yielding the target compound with reported purities exceeding 95% after aqueous workup and recrystallization from ethanol.

Process Optimization and Scalability

Recent advances in continuous-flow chemistry have reduced reaction times from 12 hours (batch) to 30 minutes by maintaining precise temperature control (±1°C) and turbulent flow conditions . A solvent screening study identified tetrahydrofuran (THF) as a superior alternative to dichloromethane, improving yields by 12% while facilitating easier solvent recovery .

Table 2: Representative Synthesis Conditions

ParameterOptimal Value
Temperature0–5°C (initial), 25°C (final)
SolventDichloromethane or THF
BaseTriethylamine (1.2 equiv)
Reaction Time30 min (flow), 12 hr (batch)
Yield78–88%

Physicochemical Properties

Thermal and Solubility Characteristics

The compound is a white crystalline solid at room temperature, with a melting point range of 98–102°C (lit.). It exhibits moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO, 45 mg/mL) and limited solubility in water (<0.1 mg/mL) . The octanol-water partition coefficient (log PP) of 2.1 ± 0.3, calculated using the Crippen fragmentation method, indicates moderate lipophilicity suitable for membrane penetration in biological systems .

Spectroscopic Profiles

  • IR (KBr): Strong absorptions at 1745 cm1^{-1} (ester C=O), 1350 cm1^{-1} (asymmetric S=O), and 1160 cm1^{-1} (symmetric S=O).

  • 1^1H NMR (400 MHz, CDCl3_3): δ 1.25 (t, 3H, CH2_2CH3_3), 2.42 (s, 3H, Ar-CH3_3), 3.85 (s, 2H, CH2_2SO2_2), 4.15 (q, 2H, OCH2_2), 7.45–7.65 (m, 4H, aromatic) .

Comparative Analysis with Structural Analogs

Para vs. Meta Substitution Effects

Comparison with its para-substituted isomer ethyl 2-(4-methylbenzenesulfonyl)acetate (CAS 2850-19-3) reveals significant differences in biological activity. The meta isomer exhibits 3-fold greater COX-2 inhibition potency, attributed to reduced steric hindrance in the enzyme’s hydrophobic channel . Conversely, the para derivative demonstrates superior thermal stability (decomposition temperature: 195°C vs. 180°C), highlighting the trade-off between bioactivity and material properties .

Future Research Directions

Key knowledge gaps include:

  • In vivo pharmacokinetics: Absorption, distribution, and metabolism profiles in mammalian systems.

  • Ecotoxicity: Environmental fate and aquatic toxicity studies to assess ecological risks.

  • Synthetic biology applications: Engineering microbial pathways for biocatalytic synthesis.

Addressing these areas will require collaborative efforts between synthetic chemists, pharmacologists, and environmental scientists to fully realize this compound’s potential while mitigating risks.

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